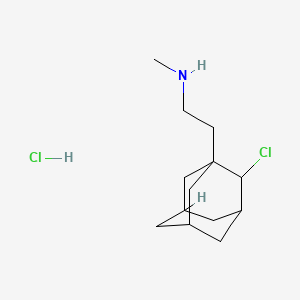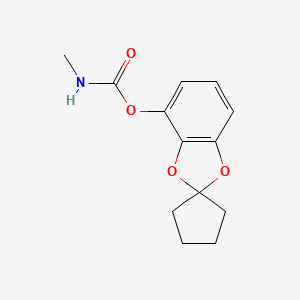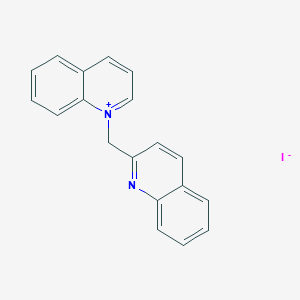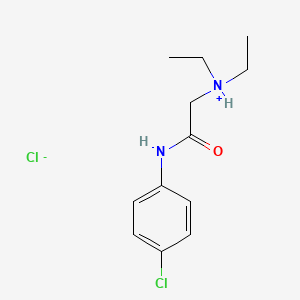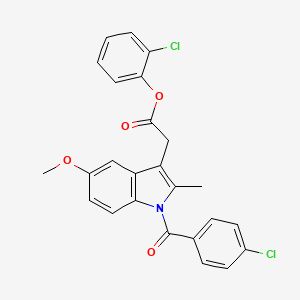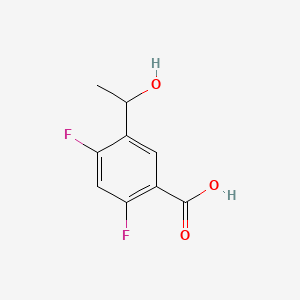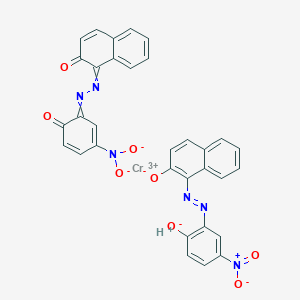
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex compound with a molecular formula of C38H38CrN7O11+. It is known for its vibrant color and is often used in various chemical applications due to its unique properties.
Métodos De Preparación
The synthesis of Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) typically involves the reaction of 2-hydroxy-5-nitrophenyl azo compounds with naphthol derivatives in the presence of chromate ions. The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Análisis De Reacciones Químicas
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can convert the chromate ion to a lower oxidation state, often using reducing agents like sodium borohydride.
Substitution: The azo group in the compound can undergo substitution reactions, where different substituents replace the existing groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to control the reaction environment. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound’s unique properties make it useful in staining techniques for biological samples.
Medicine: Research is ongoing into its potential use in medical diagnostics and treatments.
Industry: It is used in the manufacturing of dyes and pigments due to its vibrant color
Mecanismo De Acción
The mechanism of action of Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) involves its interaction with molecular targets through its chromate ion and azo groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The chromate ion can participate in redox reactions, while the azo groups can interact with different biomolecules .
Comparación Con Compuestos Similares
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) can be compared with similar compounds such as:
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))cobaltate(1-): This compound has cobalt instead of chromium and exhibits different chemical properties and reactivity.
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))ferrate(1-): This iron-containing compound has unique magnetic properties compared to the chromate version.
The uniqueness of Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) lies in its specific chromate ion, which imparts distinct redox properties and reactivity compared to its cobaltate and ferrate counterparts .
Propiedades
Número CAS |
52277-71-1 |
|---|---|
Fórmula molecular |
C32H18CrN6O8.H C32H19CrN6O8 |
Peso molecular |
667.5 g/mol |
Nombre IUPAC |
chromium(3+);1-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C16H11N3O4.C16H9N3O4.Cr/c2*20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;/h1-9,20-21H;1-9H;/q;-2;+3/p-1 |
Clave InChI |
KZWXMLSFHOPSNE-UHFFFAOYSA-M |
SMILES canónico |
[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=C(C=CC3=O)N([O-])[O-].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


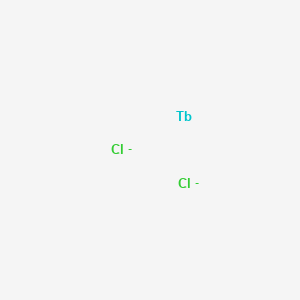
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
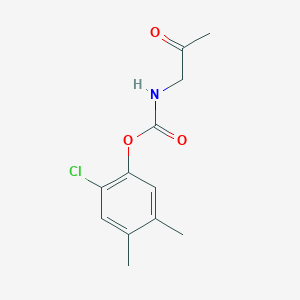
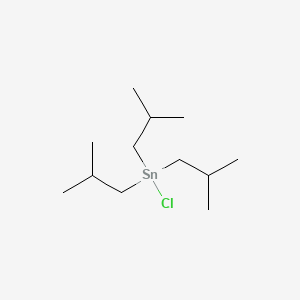
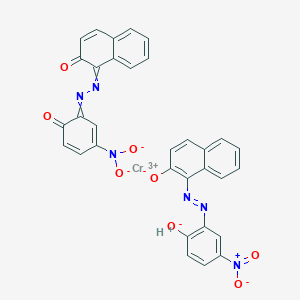
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
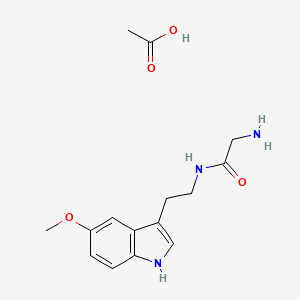
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
